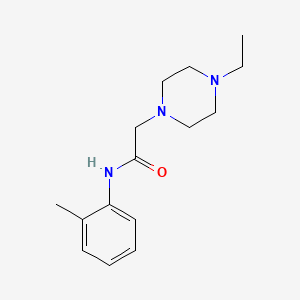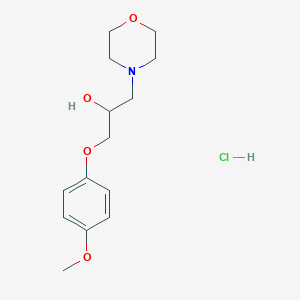![molecular formula C20H25N3O3 B5371612 {1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5371612.png)
{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2,6,8-trimethylquinolin-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TQDAA and is a derivative of quinoline.
Mécanisme D'action
TQDAA's mechanism of action is not fully understood, but it is believed to involve the chelation of metal ions, which results in a change in the fluorescence properties of the compound. TQDAA's antibacterial and antifungal properties are thought to be due to its ability to disrupt the cell membrane of microorganisms. In cancer therapy, TQDAA is believed to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TQDAA has been shown to have low toxicity and is relatively stable under physiological conditions. Studies have shown that TQDAA can penetrate the cell membrane and accumulate in the cytoplasm and nucleus. TQDAA has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
TQDAA's fluorescent properties make it a useful tool for the detection of metal ions in biological samples. Its low toxicity and stability under physiological conditions make it a promising candidate for in vivo studies. However, TQDAA's mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Orientations Futures
There are several future directions for TQDAA research. One area of interest is the development of TQDAA-based sensors for the detection of metal ions in environmental and biological samples. Additionally, TQDAA's potential use in cancer therapy warrants further investigation, particularly in the development of TQDAA-based drug delivery systems. Finally, further studies are needed to fully understand TQDAA's mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of TQDAA involves the reaction of quinoline-2-carboxylic acid with 1,4-diazepane-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding TQDAA.
Applications De Recherche Scientifique
TQDAA has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. TQDAA has also been investigated for its antibacterial and antifungal properties. Additionally, TQDAA has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[1-(2,6,8-trimethylquinoline-4-carbonyl)-1,4-diazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-12-6-13(2)19-16(7-12)17(8-14(3)22-19)20(26)23-5-4-21-10-15(11-23)9-18(24)25/h6-8,15,21H,4-5,9-11H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGYPIUGTXRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)N3CCNCC(C3)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-cyano-1-(2-thienyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetamide](/img/structure/B5371540.png)
![1-[(1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5371548.png)

![ethyl 3-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5371559.png)
![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)

![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)